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Compound of Interest

Compound Name: 2-Bromo-4-iodophenol

. Get Quote

Cat. No.: B155161

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic
methodology, and analytical workflow for 2-Bromo-4-iodophenol (CAS No. 133430-98-5).[1]
[2][3][4] Given the limited availability of public experimental spectra for this specific compound,
this document combines established principles of spectroscopy and organic synthesis with data
from structurally related compounds to offer a robust profile. All presented spectroscopic data
should be considered predictive and are intended to serve as a reference for identification and
characterization.

Core Compound Properties

Property

Value

Molecular Formula

CeHaBrlO

Molecular Weight 298.90 g/mol [1]

CAS Number 133430-98-5[1][2][4]

Appearance Predicted to be a solid

nChi INChl=1S/C6H4Brl0/c7-5-3-4(8)1-2-6(5)9/h1-
3,9H[5]

InChlKey PEAOEILWTHNQKK-UHFFFAOY SA-N[5]

SMILES C1=CC(=C(C=C1I)Br)O[1]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-iodophenol.
These predictions are based on the analysis of similar halogenated phenols and established
spectroscopic principles.

'H NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDClIs, Reference: TMS (0 ppm)

Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~7.7 d ~2.0 H-3

~74 dd ~8.5,2.0 H-5

~6.9 d ~8.5 H-6

~55 brs - -OH

3C NMR Spectroscopy

Solvent: CDCl3

Chemical Shift (6, ppm) Assignment
~ 152 C-1 (C-OH)

~ 140 C-3 (C-H)
~132 C-5 (C-H)
~118 C-6 (C-H)
~112 C-2 (C-Br)

~ 85 C-4 (C-l)

IR (Infrared) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3550 - 3200 Broad O-H stretch

~ 3100 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C stretch

~ 1250 Strong C-O stretch

Below 1000 Medium-Strong C-Brand C-| stretches, C-H

out-of-plane bending

Mass Spectrometry (MS)

lonization Mode: Electron lonization (EI)

m/z (mass-to-charge ratio)

Relative Intensity (%)

Assighment

[M]* (Molecular ion with Br

298/300 High sotopes)
171/173 Medium M-1*
143/145 Low [M-1-COJ*
127 High [

79/81 Medium [Br]*

Experimental Protocols
Proposed Synthesis of 2-Bromo-4-iodophenol

A plausible synthetic route to 2-Bromo-4-iodophenol involves the electrophilic bromination of

4-iodophenol. The hydroxyl group is a strong activating group, directing incoming electrophiles

to the ortho and para positions. Since the para position is occupied by iodine, bromination is

expected to occur at the ortho position.

Materials:
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e 4-lodophenol

¢ N-Bromosuccinimide (NBS)

o Acetonitrile (anhydrous)

e Hydrochloric acid (1 M)

o Ethyl acetate

e Sodium thiosulfate solution (10%)

e Brine

e Anhydrous magnesium sulfate

Procedure:

¢ In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous acetonitrile.

e Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature
while stirring.

» Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding 1 M hydrochloric acid.

» Extract the product with ethyl acetate.

e Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

e The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols
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The following are general experimental protocols for the acquisition of spectroscopic data for 2-
Bromo-4-iodophenol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Asample of 2-Bromo-4-iodophenol (typically 5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.

¢ 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500
MHz).

o Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS)
internal standard.[6]

2. Infrared (IR) Spectroscopy:

e The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or
using an Attenuated Total Reflectance (ATR) accessory.

e The spectrum is recorded over a range of 4000-400 cm~1.[6]
3. Mass Spectrometry (MS):

o Mass spectral data is obtained using a mass spectrometer, often coupled with a
chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

o For direct analysis, a small amount of the sample is introduced into the ion source.

» Electron lonization (EIl) is a common technique for generating fragment ions to aid in
structural elucidation.[6]

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like 2-Bromo-4-iodophenol.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of 2-
Bromo-4-iodophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Bromo-4-
iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155161#spectroscopic-data-for-2-bromo-4-
iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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